3-Chloro-1-methyl-1H-pyrrole-2,5-dione
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Overview
Description
3-Chloro-1-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the chlorination of 1-methyl-1H-pyrrole-2,5-dione. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 3-position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a 3-amino-1-methyl-1H-pyrrole-2,5-dione derivative .
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrrole-2,5-dione and its derivatives involves interactions with various molecular targets. For instance, some derivatives inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific structure of the derivative and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2,5-dione: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromo-1-methyl-1H-pyrrole-2,5-dione: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
3-Chloro-1-methyl-1H-pyrrole-2,5-dione is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may confer specific biological activities not seen in its analogs .
Properties
IUPAC Name |
3-chloro-1-methylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJAXUAZKWUPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583094 |
Source
|
Record name | 3-Chloro-1-methyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90492-14-1 |
Source
|
Record name | 3-Chloro-1-methyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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